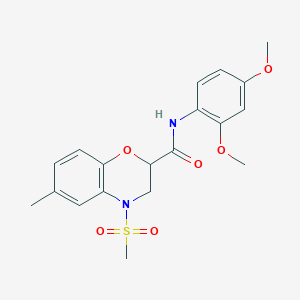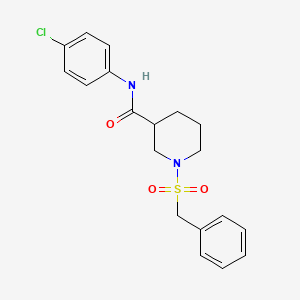
N-(2,4-dimethoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of methanesulfonyl and carboxamide groups further enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminophenol, with an aldehyde or ketone to form the benzoxazine ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antibacterial and anticancer drugs.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It finds use in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Dimethoxyphenyl)benzamide: This compound shares the dimethoxyphenyl group but lacks the benzoxazine ring and methanesulfonyl group.
4-Methoxy-N-(2,4-dimethoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the methanesulfonyl group.
Uniqueness
N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of the benzoxazine ring and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H22N2O6S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O6S/c1-12-5-8-16-15(9-12)21(28(4,23)24)11-18(27-16)19(22)20-14-7-6-13(25-2)10-17(14)26-3/h5-10,18H,11H2,1-4H3,(H,20,22) |
Clé InChI |
HOKRRFDKFOYTON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine](/img/structure/B14969139.png)
![2-Ethyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14969148.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14969159.png)
![N-methyl-2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14969163.png)
![N-(3-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969170.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14969177.png)
![2'-cyclopentyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969188.png)
![2'-phenyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B14969189.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14969196.png)
![2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol](/img/structure/B14969201.png)

![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14969230.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14969231.png)
![N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B14969239.png)
